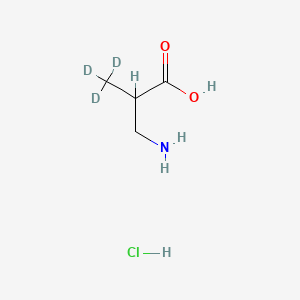
rac-3-Aminoisobuttersäure-d3-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-3-Aminoisobutyric Acid-d3 Hydrochloride: is a deuterium-labeled derivative of 3-aminoisobutyric acid. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and biochemical studies. The deuterium labeling helps in tracing and quantifying the compound in complex biological systems.
Wissenschaftliche Forschungsanwendungen
rac-3-Aminoisobutyric Acid-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies to investigate reaction mechanisms and metabolic pathways.
Biology: Employed in studies of amino acid metabolism and protein synthesis.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic properties.
Wirkmechanismus
Target of Action
It is a deuterium-labeled compound of dl-histidine , which suggests that it may interact with the same targets as DL-Histidine. DL-Histidine is an essential amino acid involved in protein synthesis.
Mode of Action
As a deuterium-labeled compound, it is often used as a tracer in biochemical research . Deuterium labeling allows for the tracking of the compound’s interactions with its targets and any resulting changes .
Biochemical Pathways
Given its relation to DL-Histidine, it may be involved in the same pathways, such as protein synthesis and metabolism .
Pharmacokinetics
The use of deuterium in drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
As a deuterium-labeled compound, it is primarily used for research purposes, particularly in proteomics research .
Biochemische Analyse
Biochemical Properties
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Mechanism
It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-3-Aminoisobutyric Acid-d3 Hydrochloride involves the incorporation of deuterium atoms into the 3-aminoisobutyric acid molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. The reaction typically involves the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.
Amination: The deuterated intermediates undergo amination to introduce the amino group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of rac-3-Aminoisobutyric Acid-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of precursors are deuterated using industrial-scale deuterium sources.
Catalytic Amination: Catalysts are used to facilitate the amination process efficiently.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions: rac-3-Aminoisobutyric Acid-d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deuterated amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Deuterated oxo derivatives.
Reduction Products: Deuterated amines.
Substitution Products: Deuterated alkyl or acyl derivatives.
Vergleich Mit ähnlichen Verbindungen
3-Aminoisobutyric Acid: The non-deuterated form of the compound.
DL-Histidine-d3 Hydrochloride: Another deuterium-labeled amino acid used in similar applications.
Deuterated Alanine: A deuterium-labeled derivative of alanine used in metabolic studies.
Uniqueness: rac-3-Aminoisobutyric Acid-d3 Hydrochloride is unique due to its specific deuterium labeling, which provides distinct advantages in analytical studies. The stable isotope labeling allows for precise quantification and tracing in complex biological systems, making it a valuable tool in research.
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3,3,3-trideuteriopropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGBOMJVYQTWRN-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(alphaS,2S)-2-Carboxy-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid](/img/structure/B584730.png)










